molecular formula C19H32NO3P B11584606 Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Cat. No.: B11584606
M. Wt: 353.4 g/mol
InChI Key: FZACXQZFKOSSKN-UHFFFAOYSA-N
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Description

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate to form the intermediate {1-[(4-methylphenyl)amino]cyclohexyl}amine. This intermediate is then reacted with dipropyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The phosphonate group can also participate in covalent bonding with target molecules, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
  • Dipropyl {1-[(4-chlorophenyl)amino]cyclohexyl}phosphonate

Uniqueness

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C19H32NO3P

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1-dipropoxyphosphorylcyclohexyl)-4-methylaniline

InChI

InChI=1S/C19H32NO3P/c1-4-15-22-24(21,23-16-5-2)19(13-7-6-8-14-19)20-18-11-9-17(3)10-12-18/h9-12,20H,4-8,13-16H2,1-3H3

InChI Key

FZACXQZFKOSSKN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1(CCCCC1)NC2=CC=C(C=C2)C)OCCC

Origin of Product

United States

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